N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to a thiadiazole ring, which is further connected to a dimethoxy-nitrobenzamide moiety
Preparation Methods
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Dimethoxy-Nitrobenzamide Moiety: The final step involves the coupling of the benzylsulfanyl-thiadiazole intermediate with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form corresponding thioethers or amines.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and thioethers.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial, antifungal, and anticancer activities.
Medicine: The compound’s potential as a therapeutic agent for the treatment of various diseases, including bacterial and fungal infections, as well as cancer, is being explored.
Industry: Thiadiazole derivatives are used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:
Inhibit Enzymes: The compound can inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and disrupting mitochondrial function.
Modulate Receptors: The compound can interact with specific receptors on the cell surface, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide can be compared with other similar compounds, such as:
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: This compound has a similar structure but lacks the dimethoxy groups, which may affect its biological activity and solubility.
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide: This compound contains a triazole ring instead of the nitrobenzamide moiety, which may result in different biological activities and mechanisms of action.
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide: This compound has a quinazolinone moiety, which may confer different pharmacological properties compared to the nitrobenzamide derivative.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S2/c1-26-14-8-12(13(22(24)25)9-15(14)27-2)16(23)19-17-20-21-18(29-17)28-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPRFEOWQPLWQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.